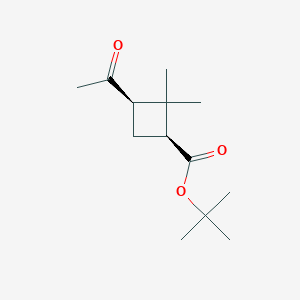

tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate (CAS: 188918-44-7) is a cyclobutane derivative with a molecular formula of C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . The compound features a rigid cyclobutane ring substituted with two methyl groups at the 2,2-positions, an acetyl group at the 3-position, and a tert-butyl ester moiety at the 1-position.

Catalog listings indicate a high cost (e.g., $2,400 per gram) due to its specialized synthesis and niche applications in organic synthesis or pharmaceutical research .

Properties

IUPAC Name |

tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h9-10H,7H2,1-6H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRNRNFZMZNFY-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@@H](C1(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527751-13-9 | |

| Record name | tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate is a chiral compound characterized by a unique cyclobutane structure. Its molecular formula is , with a molecular weight of approximately 226.31 g/mol. This compound features a tert-butyl group and an acetyl functionality, which contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound is typically encountered as a white powder at room temperature, with a melting point between 61-62 degrees Celsius. The structural complexity of this compound is reflected in its IUPAC name, which indicates the presence of specific stereocenters.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 226.31 g/mol |

| Appearance | White powder |

| Melting Point | 61-62 °C |

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable pharmacological properties. For instance:

- Analgesic and Anti-inflammatory Effects : Derivatives of cyclobutane carboxylic acids have been studied for their potential analgesic and anti-inflammatory activities.

- Synthesis of Optically Active Compounds : The compound's role as an intermediate in synthesizing optically active compounds suggests potential applications in medicinal chemistry.

Interaction Studies

Research indicates that compounds with similar structural features can participate in hydrogen bonding interactions that influence their biological activity and stability. These interactions are crucial for understanding the compound's reactivity with biological molecules.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | C10H16O3 | Lacks tert-butyl group; more acidic nature |

| 4-Methylcyclopentanecarboxylic acid | C10H18O2 | Different ring structure; no acetyl group |

| 2-Methylcyclopentanecarboxylic acid | C9H16O2 | Similar carboxylic acid functionality; different stereochemistry |

The presence of the tert-butyl group and specific stereochemistry distinguishes this compound from its analogs, contributing to its unique reactivity and potential applications across various fields.

Comparison with Similar Compounds

Structural Analogues: Key Features

The following table summarizes the structural and functional differences between the target compound and its analogs:

Functional Group and Reactivity Analysis

- Acetyl vs. Hydroxymethyl/Amino Groups: The acetyl group in the target compound introduces ketone reactivity (e.g., participation in Grignard reactions or reductions), whereas the hydroxymethyl group in the analog (C₉H₁₆O₃) offers alcohol-based reactivity (oxidation to aldehydes or esterification). The amino group in C₁₁H₂₁NO₂ enables amide bond formation or Schiff base synthesis .

- The tert-butyl ester in all analogs provides steric hindrance, likely slowing hydrolysis but complicating crystallization .

- Stereochemical Considerations: The (1S,3R) configuration of the target compound contrasts with the (1R,3R) configuration in the amino-substituted analog. Such stereochemical differences can drastically alter molecular interactions, as seen in enantioselective catalysis or receptor binding .

Research and Industrial Implications

- Pharmaceutical Applications: The acetyl group’s presence makes the target compound a candidate for prodrug synthesis, while the amino-substituted analog (C₁₁H₂₁NO₂) could serve as a building block for peptidomimetics .

Material Science :

Rigid cyclobutane frameworks are valued in polymer chemistry for enhancing thermal stability. The tert-butyl group’s bulk may further modulate polymer crystallinity .Analytical Challenges : Crystallographic tools like SHELX and ORTEP (Evidences 1, 3) are critical for resolving stereochemistry in these compounds, given their structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.